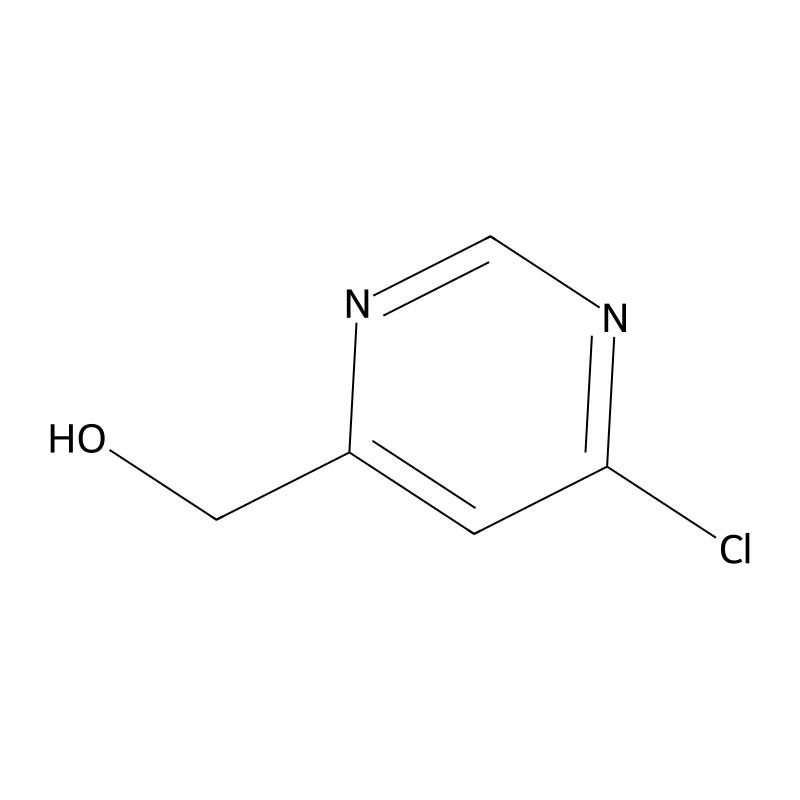(6-Chloropyrimidin-4-YL)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(6-Chloropyrimidin-4-YL)methanol is an organic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol. It features a chlorinated pyrimidine ring substituted with a hydroxymethyl group. This compound is significant in medicinal chemistry due to its structural properties, which allow it to interact with various biological targets.
There is no current information available regarding a specific mechanism of action for (6-Chloropyrimidin-4-YL)methanol.
- Condensation Reactions: It can undergo condensation with various nucleophiles in the presence of bases such as sodium methoxide, often yielding more complex pyrimidine derivatives .
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
- Reduction Reactions: The hydroxymethyl group can be reduced to yield alcohols or further functionalized depending on the reaction conditions .
Research indicates that (6-Chloropyrimidin-4-YL)methanol exhibits biological activity, particularly in the realm of pharmaceuticals. Its structural similarity to other pyrimidine derivatives suggests potential applications in targeting enzymes and receptors involved in various diseases, including cancer and viral infections. Specific studies have shown that derivatives of chloropyrimidine compounds can inhibit certain biological pathways, making them candidates for drug development .
Several methods have been developed for synthesizing (6-Chloropyrimidin-4-YL)methanol:
- Direct Synthesis: This involves the reaction of 6-chloropyrimidine with formaldehyde or its derivatives under basic conditions, typically using sodium methoxide as a catalyst. This method is efficient and yields high purity .
- Multi-step Synthesis: Various patents describe multi-step processes involving the use of different solvents and reagents to achieve higher yields and purity levels while minimizing side reactions .
- Solvent-free Methods: Recent advancements have focused on solvent-free methods that enhance the environmental sustainability of the synthesis process, reducing waste and improving efficiency .
(6-Chloropyrimidin-4-YL)methanol finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
- Agricultural Chemicals: The compound may also be explored for its potential use in agrochemicals, particularly as herbicides or fungicides.
- Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics .
Interaction studies involving (6-Chloropyrimidin-4-YL)methanol have primarily focused on its binding affinity to biological targets. Research has shown that this compound can interact with specific enzymes and receptors, influencing their activity. Studies utilizing molecular docking simulations have helped elucidate these interactions, providing insights into its potential therapeutic effects .
Several compounds share structural similarities with (6-Chloropyrimidin-4-YL)methanol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Amino-6-chloropyrimidine | Amino-substituted pyrimidine | Exhibits strong antimicrobial properties |
| 5-Fluorouracil | Fluorinated pyrimidine | Widely used as an anticancer drug |
| 2-Amino-4-chloropyrimidine | Amino-substituted pyrimidine | Potentially useful in synthesizing nucleotide analogs |
While all these compounds share a pyrimidine core structure, (6-Chloropyrimidin-4-YL)methanol's unique hydroxymethyl substitution allows for distinct reactivity patterns and biological interactions, setting it apart from its analogs.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








